molecular formula C18H14BrNO2 B1268798 6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid CAS No. 350998-45-7

6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1268798
CAS No.: 350998-45-7
M. Wt: 356.2 g/mol
InChI Key: KLSFLDKXKIJXBG-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C18H14BrNO2 and its molecular weight is 356.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial/Antimalarial Activities

6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid and its derivatives have been synthesized and investigated for their potential antimicrobial and antimalarial activities. For instance, Parthasaradhi et al. (2015) synthesized a series of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives and screened them against various microorganisms, as well as for antimalarial activity against P. falciparum (Parthasaradhi et al., 2015).

Diuretic Activity

The diuretic activity of brominated quinolines has been a subject of study. Ukrainets et al. (2013) found that the diuretic activity of certain quinoline derivatives increases substantially when brominated (Ukrainets et al., 2013).

Molecular Rearrangement and Synthesis

Investigations into the molecular rearrangement of brominated quinolines have been conducted. Klásek et al. (2003) studied the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate leading to brominated derivatives and their subsequent hydrolysis (Klásek et al., 2003).

Antibacterial Activity

The synthesis of brominated quinolines and their antibacterial properties have also been explored. Ishikawa et al. (1990) synthesized a series of pyrroloquinolines with antibacterial activities, starting from brominated intermediates (Ishikawa et al., 1990).

Fluorophore Synthesis and Photophysical Properties

Brominated quinolines have been used in the synthesis of fluorophores. Padalkar and Sekar (2014) synthesized quinoline derivatives containing benzimidazole and benzothiazole moieties, exhibiting photophysical properties dependent on solvent polarity (Padalkar & Sekar, 2014).

Properties

IUPAC Name

6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c1-2-11-3-5-12(6-4-11)17-10-15(18(21)22)14-9-13(19)7-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSFLDKXKIJXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359827
Record name 6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350998-45-7
Record name 6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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